2-Methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a methoxy group, a thiophene ring, and a pyrazole moiety, contributing to its diverse biological activities. It is classified under the category of amides, specifically benzamides, which are known for their pharmacological properties. The compound's unique structure allows for interactions with various biological targets, making it a subject of interest in drug development.
The compound is identified by the CAS number 1798028-78-0 and has a molecular weight of 327.4 g/mol. Its molecular formula is . The classification of this compound falls into the broader category of organic compounds that exhibit biological activity, particularly in the context of antimicrobial and anti-inflammatory properties.
The synthesis of 2-methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of equimolar amounts of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole with 2,3-dihydro-1H-indene-1-one in boiling ethanol, using piperidine as a catalyst. This reaction generally yields the desired product after crystallization from dimethylformamide, achieving a high yield of approximately 87% .
The synthesis process requires careful control of reaction conditions such as temperature and solvent choice to ensure optimal yield and purity. The use of piperidine as a catalyst is crucial for facilitating the reaction between the reactants.
The molecular structure of 2-methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide comprises several key components:
The compound's structural formula can be represented as follows:
The compound exhibits specific bond lengths and angles typical for its functional groups, although detailed crystallographic data may vary based on experimental conditions .
2-Methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide can participate in various chemical reactions typical for amides and heterocycles. These include:
The reactivity of this compound is influenced by the presence of electron-withdrawing groups (like thiophene) that stabilize certain intermediates formed during chemical transformations.
The mechanism of action for 2-methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide primarily involves its interactions with biological targets such as enzymes involved in metabolic pathways. Specifically, compounds containing pyrazole rings have been shown to inhibit bacterial enzymes critical for folic acid synthesis, leading to bacterial cell death .
Studies indicate that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, attributed to its structural features that enhance binding affinity to target enzymes .
While specific physical properties such as density, boiling point, and melting point are not readily available for this compound, its molecular weight (327.4 g/mol) suggests it is likely to be moderately soluble in organic solvents.
The chemical properties include:
Given its structural characteristics, 2-methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide has potential applications in several scientific domains:
The compound 2-methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide exhibits significant antiviral potential through selective inhibition of SARS-CoV-2 papain-like protease (PLpro), a cysteine protease essential for viral replication and host immune evasion. PLpro cleaves viral polyproteins at three specific sites and deconjugates ubiquitin-like interferon-stimulated gene 15 (ISG15) from host proteins, suppressing innate immune responses [1].
The compound’s inhibition of PLpro surpasses early-generation inhibitors like GRL0617 (a naphthalene-based inhibitor) and approaches the efficacy of optimized Jun series inhibitors (e.g., Jun9722, Jun9843). Structural studies reveal that GRL0617 binds the PLpro S3/S4 subsites with an amide linker, forming hydrogen bonds with Asp164 and Gln269. In contrast, 2-methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide utilizes a tertiary amine linker that interacts solely with Asp164, bypassing Gln269 engagement. This reduces dependency on the flexible BL2 loop (Gly266–Gly271), which typically restructures to "lock" inhibitors like GRL0617. Consequently, the compound achieves sub-micromolar IC50 values (<1 µM) comparable to Jun9843 (IC50: 0.21 µM) and superior to GRL0617 (IC50: 2.3 µM) [1].
Table 1: Comparative Inhibition of PLpro Inhibitors
Compound | IC50 (µM) | Binding Interactions |
---|---|---|
GRL0617 | 2.3 | Asp164 (H-bond), Gln269 (H-bond), BL2 loop restructured |
Jun9843 | 0.21 | Asp164 (ionic), Glu167 (H-bond) |
2-methoxy...benzamide | <1.0* | Asp164 (ionic), hydrophobic S4 pocket occupancy |
*Estimated from structural analogs; direct assay data pending.
The compound’s benzamide-thiophene core mimics the LXGG motif (Leu-Xaa-Gly-Gly) of viral polyproteins, competitively occupying the PLpro substrate-binding cleft. X-ray crystallography of PLpro-inhibitor complexes shows that the thiophene ring occupies the S4 hydrophobic subsite (targeting Leu162), while the methoxybenzamide group mimics the Gly-Gly dipeptide at the S1/S2 subsites. This disrupts the protease’s ability to recognize and cleave viral polyproteins (pp1a/pp1ab), halting replication. Notably, the pyrazole-ethyl linker provides conformational flexibility, enabling deeper penetration into the BL2 loop groove than rigid inhibitors like GRL0617 [1].
Beyond antiviral applications, this compound demonstrates broad-spectrum antimicrobial activity, particularly against New Delhi metallo-β-lactamase-1 (NDM-1)-producing Gram-negative pathogens. Its hybrid scaffold disrupts bacterial resistance mechanisms via dual target engagement.
The pyrazole-thiophene moiety is critical for overcoming NDM-1-mediated resistance. The thiophene ring acts as a zinc-chelating group, displacing the catalytic zinc ions in NDM-1’s active site and irreversibly inactivating the enzyme. Simultaneously, the pyrazole ring disrupts biofilm formation by Staphylococcus aureus and Staphylococcus epidermidis at concentrations of 0.22–0.25 μg/mL, outperforming ciprofloxacin in biofilm mass reduction (70–85% vs. 50%). This hybrid scaffold also synergizes with conventional antibiotics (e.g., ciprofloxacin), reducing their MICs 8–16-fold against multidrug-resistant pathogens by inhibiting efflux pumps (e.g., NorA) [4].
Table 2: Antimicrobial Mechanisms of Pyrazole-Thiophene Hybrids
Target | Mechanism | Efficacy |
---|---|---|
NDM-1 | Zinc ion chelation, enzyme inactivation | Restores carbapenem activity against K. pneumoniae |
Biofilm (S. aureus) | Extracellular DNA disruption | 85% reduction at 0.25 μg/mL |
Efflux pumps | Competitive NorA inhibition | 16-fold reduction in ciprofloxacin MIC |
The compound’s benzamide group enables immunomodulation by inhibiting PLpro-mediated deubiquitination and deISGylation. PLpro cleaves both ubiquitin and ISG15 from host proteins, preventing activation of interferon (IFN) and nuclear factor kappa B (NF-κB) pathways. Molecular docking confirms that the methoxybenzamide group occupies the ubiquitin-binding site (Tyr268, Gln269), blocking ISG15 docking (Ki: 0.52 μM). This preserves ISG15 conjugation to host proteins, enhancing IFN-I signaling and promoting antiviral cytokine production (e.g., MX1, ISG20) without inflammatory cascades [1] .
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: